molecular formula C16H24O2 B12591581 (4S)-1-(Benzyloxy)non-8-en-4-ol CAS No. 651057-25-9

(4S)-1-(Benzyloxy)non-8-en-4-ol

Cat. No.: B12591581
CAS No.: 651057-25-9
M. Wt: 248.36 g/mol
InChI Key: ZPKZBUYOOLYPRY-INIZCTEOSA-N
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Description

(4S)-1-(Benzyloxy)non-8-en-4-ol: is an organic compound characterized by the presence of a benzyloxy group attached to a non-8-en-4-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-(Benzyloxy)non-8-en-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-8-en-4-ol and benzyl alcohol.

    Protection of Hydroxyl Group: The hydroxyl group of non-8-en-4-ol is protected using a suitable protecting group to prevent unwanted reactions.

    Formation of Benzyloxy Group: Benzyl alcohol is reacted with the protected non-8-en-4-ol under specific reaction conditions to form the benzyloxy group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4S)-1-(Benzyloxy)non-8-en-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: (4S)-1-(Benzyloxy)non-8-en-4-ol is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic chemistry.

Biology: The compound may be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-1-(Benzyloxy)non-8-en-4-ol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group may play a role in binding to specific sites, while the non-8-en-4-ol backbone may influence the compound’s overall activity and stability.

Comparison with Similar Compounds

    (4S)-1-(Benzyloxy)non-8-en-4-ol (1/1): A related compound with similar structural features.

    Other Benzyloxy Alcohols: Compounds with benzyloxy groups attached to different alcohol backbones.

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both benzyloxy and non-8-en-4-ol groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

651057-25-9

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(4S)-1-phenylmethoxynon-8-en-4-ol

InChI

InChI=1S/C16H24O2/c1-2-3-5-11-16(17)12-8-13-18-14-15-9-6-4-7-10-15/h2,4,6-7,9-10,16-17H,1,3,5,8,11-14H2/t16-/m0/s1

InChI Key

ZPKZBUYOOLYPRY-INIZCTEOSA-N

Isomeric SMILES

C=CCCC[C@@H](CCCOCC1=CC=CC=C1)O

Canonical SMILES

C=CCCCC(CCCOCC1=CC=CC=C1)O

Origin of Product

United States

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